5-Desfluoro Sitagliptina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

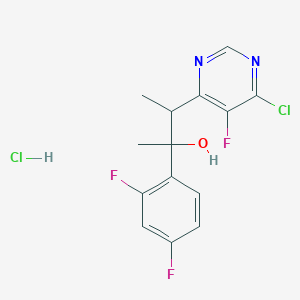

5-Desfluoro Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at a specific position in its molecular structure, which differentiates it from Sitagliptin. The primary function of 5-Desfluoro Sitagliptin is to inhibit the DPP-4 enzyme, thereby increasing the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release in a glucose-dependent manner .

Aplicaciones Científicas De Investigación

5-Desfluoro Sitagliptin has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

5-Desfluoro Sitagliptin, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key enzyme involved in the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . Incretins are hormones that stimulate insulin synthesis and release, and inhibit glucagon release after a meal .

Mode of Action

5-Desfluoro Sitagliptin works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . As a result, the levels of active incretins in the body increase, leading to glucose-dependent increases in insulin and decreases in glucagon . This helps improve control of blood sugar .

Biochemical Pathways

5-Desfluoro Sitagliptin affects several biochemical pathways. It has been shown to activate the p62–Keap1–Nrf2 signalling pathway , which plays a role in alleviating oxidative stress and excessive autophagy . It also influences the long-term potentiation pathway , particularly affecting the expression of genes such as protein kinase C-γ and metabotropic glutamate receptor 5 .

Pharmacokinetics

Sitagliptin, and by extension 5-Desfluoro Sitagliptin, is well absorbed with an apparent terminal half-life ranging from 8 to 14 hours . Renal clearance of sitagliptin averages 388 mL/min and is largely uninfluenced by the dose administered .

Result of Action

The molecular and cellular effects of 5-Desfluoro Sitagliptin’s action include a marked and dose-dependent inhibition of plasma DPP-4 activity . This leads to an approximately 2-fold increase in postmeal active GLP-1 levels . Sitagliptin has also been shown to have potential neuroprotective properties, limiting neuronal loss in certain conditions .

Análisis Bioquímico

Biochemical Properties

5-Desfluoro Sitagliptin interacts with various enzymes and proteins, primarily DPP-4 . As a DPP-4 inhibitor, it prevents the degradation of incretin hormones, which are responsible for enhancing glucose-induced insulin secretion . This interaction is crucial for its role in managing type 2 diabetes.

Cellular Effects

The cellular effects of 5-Desfluoro Sitagliptin are primarily observed in its influence on cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism. It has been shown to improve insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose .

Molecular Mechanism

5-Desfluoro Sitagliptin exerts its effects at the molecular level through several mechanisms. It binds to DPP-4, inhibiting its activity and thereby increasing the levels of incretin hormones . This leads to enhanced glucose-induced insulin secretion, improved insulin sensitivity, and reduced glucagon response .

Temporal Effects in Laboratory Settings

Over time, 5-Desfluoro Sitagliptin has been observed to have a favorable effect on HbA1c concentration and a slightly unfavorable effect on serum creatinine concentration . It has also been shown to have a beneficial effect on lipid metabolism and hepatic parameters .

Dosage Effects in Animal Models

The effects of 5-Desfluoro Sitagliptin vary with different dosages in animal models. While specific studies on 5-Desfluoro Sitagliptin are limited, studies on Sitagliptin have shown it to ameliorate busulfan-induced pulmonary and testicular injury in rats through antioxidant, anti-inflammatory, antifibrotic, and antiapoptotic effects .

Metabolic Pathways

5-Desfluoro Sitagliptin is involved in the incretin metabolic pathway. By inhibiting DPP-4, it prevents the degradation of incretin hormones, leading to enhanced glucose-induced insulin secretion .

Transport and Distribution

While specific information on the transport and distribution of 5-Desfluoro Sitagliptin within cells and tissues is limited, it can be inferred from studies on Sitagliptin that it is likely to be distributed systemically, given its role in influencing systemic glucose homeostasis .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it is likely to interact with DPP-4 enzymes located on the cell surface .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Desfluoro Sitagliptin involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine intermediate using sodium borohydride, followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient.

Another approach involves the asymmetric hydrogenation of β-ketomide intermediates to produce chiral intermediates, which are then further processed to obtain 5-Desfluoro Sitagliptin . This method is advantageous due to its high yield and the ability to produce optically pure compounds.

Industrial Production Methods

Industrial production of 5-Desfluoro Sitagliptin typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Desfluoro Sitagliptin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically yield new compounds with different functional groups, enhancing the versatility of 5-Desfluoro Sitagliptin in chemical synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Sitagliptin: The parent compound, which contains a fluorine atom at a specific position.

Vildagliptin: Another DPP-4 inhibitor with a different molecular structure but similar mechanism of action.

Saxagliptin: A DPP-4 inhibitor with a unique structure and pharmacokinetic profile.

Uniqueness of 5-Desfluoro Sitagliptin

5-Desfluoro Sitagliptin is unique due to the absence of a fluorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Sitagliptin . This structural difference can influence its binding affinity to the DPP-4 enzyme and its overall efficacy in managing blood glucose levels. Additionally, the absence of fluorine may reduce potential side effects associated with fluorinated compounds, making 5-Desfluoro Sitagliptin a promising candidate for further research and development.

Propiedades

Número CAS |

1345822-86-7 |

|---|---|

Fórmula molecular |

C16H19F5N5O5P |

Peso molecular |

487.32 g/mol |

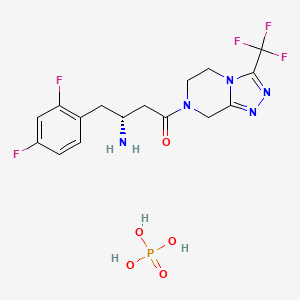

Nombre IUPAC |

3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |

InChI |

InChI=1S/C16H16F5N5O.H3O4P/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,6,11H,3-5,7-8,22H2;(H3,1,2,3,4) |

Clave InChI |

ZUZNSXPDPFKCSY-UHFFFAOYSA-N |

SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O |

SMILES canónico |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O |

Sinónimos |

(R)-3-Amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one-phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)